molecular formula C5H13ClN2O2 B094061 DL-Ornithine hydrochloride CAS No. 1069-31-4

DL-Ornithine hydrochloride

Cat. No. B094061
CAS RN: 1069-31-4
M. Wt: 168.62 g/mol
InChI Key: GGTYBZJRPHEQDG-UHFFFAOYSA-N
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Description

DL-Ornithine hydrochloride is a derivative of the amino acid ornithine, which plays a role in the urea cycle and is involved in the metabolism of nitrogen-containing compounds. It is used in various biochemical applications, including as a substrate or inhibitor in enzymatic reactions related to polyamine biosynthesis.

Synthesis Analysis

Several methods have been developed for the synthesis of DL-ornithine and its derivatives. One approach involves the condensation of 3-bromopropylphthalimide with ethyl acetamidocyanoacetate, followed by hydrolysis to yield DL-ornithine as the monohydrochloride with a 68% yield . Another method starts from diethyl allylmalonate, leading to DL-hydroxy-ornithine through a series of reactions including treatment with sulphuryl chloride and hydrolysis .

Molecular Structure Analysis

The molecular structure of this compound has been extensively studied. The crystal structure of L-ornithine hydrochloride has been determined, revealing that the ornithine molecule exists as a zwitterion with each nitrogen atom accepting an extra proton and forming hydrogen bonds . The structure has been redetermined to generate accurate bond-distance restraints, with the high-resolution data subject to an invariom and a multipole refinement . DL-ornithine hydrobromide, a related compound, has also been characterized, showing that the ornithine molecule is a zwitterion and the structure is stabilized by a system of hydrogen bonds .

Chemical Reactions Analysis

This compound participates in various chemical reactions. For instance, the oxidation of DL-ornithine monohydrochloride by diperiodatoargentate(III) has been studied both in the absence and presence of ruthenium(III) catalyst in an alkaline medium. The reaction proceeds via a complex that decomposes in a rate-determining step to give the products . Additionally, DL-ornithine derivatives have been shown to possess anti-proliferative properties due to their inhibition of ornithine decarboxylase, an enzyme critical for cell division processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are closely related to its molecular structure. The crystal structure analysis provides insights into the bond lengths, angles, and the zwitterionic nature of the molecule, which influence its solubility, stability, and reactivity . The anti-proliferative effects of DL-ornithine derivatives also highlight the biological significance of its chemical properties .

Scientific Research Applications

  • Radiation Dosimetry : DL-ornithine hydrochloride has been studied as a radiation-sensitive material for Electron Paramagnetic Resonance (EPR) dosimetry. It exhibits a specified EPR signal under irradiation, and its intensity increases with the absorbed dose, making it useful in the dose range from 0.5 - 50 kGy (Eid, 2013).

  • Chemical Synthesis : Research has been conducted on the synthesis of various forms of DL-ornithine, including γ-Hydroxy-DL-ornithine, from different starting materials. This includes the synthesis of erythro- and threo-γ-Hydroxy-L-ornithines, which have potential applications in biochemical research (Mizusaki, Yamamoto, & Makisumi, 1980).

  • Biochemical Analysis : DL-Ornithine has been used in studies exploring the acetylornithinase of Escherichia coli, contributing to our understanding of amino acid metabolism in bacteria (Vogel & Bonner, 1956).

  • Pharmacological Research : DL-alpha-difluoromethyl ornithine, a derivative of DL-ornithine, has been studied for its anti-proliferative properties in cultured cells, indicating its potential in cancer research and therapy (Mamont, Duchesne, Grove, & Bey, 1978).

  • Exercise Performance and Ammonia Metabolism : Studies have investigated the effect of L-ornithine hydrochloride ingestion on performance during incremental exhaustive ergometer bicycle exercise and its impact on ammonia metabolism during and after exercise (Demura, Yamada, Yamaji, Komatsu, & Morishita, 2010).

  • Skin Cancer Chemoprevention : Topical application of DL-ornithine derivatives has been explored for the chemoprevention of human actinic keratoses, a potential precursor to skin cancer (Alberts, Dorr, Einspahr, Aickin, Saboda, Xu, Peng, Goldman, Foote, Warneke, Salasche, Roe, & Bowden, 2000).

  • Biological Imaging : Nitrogen and chlorine co-doped carbon dots synthesized from l-ornithine hydrochloride have been used as a probe for sensing and imaging in biological samples. This application demonstrates the potential of this compound derivatives in biomedicine-related studies (Li, Tang, Yu, Wang, Tu, & Wang, 2019).

properties

IUPAC Name

2,5-diaminopentanoic acid;hydrochloride
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InChI

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H
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InChI Key

GGTYBZJRPHEQDG-UHFFFAOYSA-N
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Canonical SMILES

C(CC(C(=O)O)N)CN.Cl
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Molecular Formula

C5H13ClN2O2
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Related CAS

1069-31-4
Record name Ornithine, hydrochloride (1:1)
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DSSTOX Substance ID

DTXSID90920541
Record name Ornithine--hydrogen chloride (1/1)
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Molecular Weight

168.62 g/mol
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Physical Description

White odorless crystalline powder; [Sigma-Aldrich MSDS]
Record name DL-Ornithine hydrochloride
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CAS RN

22834-83-9, 1069-31-4, 16682-12-5, 3184-13-2
Record name Ornithine, hydrochloride (1:?)
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Record name Ornithine DL-form monohydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What potential application does DL-Ornithine hydrochloride have in radiation dosimetry?

A1: Research suggests that this compound rods exhibit a quantifiable response to gamma radiation. [] The intensity of a specific EPR signal within the rods increases proportionally with the absorbed radiation dose, making it a potential material for Electron Paramagnetic Resonance (EPR) dosimetry. [] This could be particularly useful for measuring doses in the range of 0.5 to 50 kGy. []

Q2: How stable is this compound under different environmental conditions?

A2: One study indicates that this compound rods demonstrate good pre- and post-irradiation stability. [] Additionally, humidity seems to have a negligible effect on the material during irradiation. [] These properties are beneficial for dosimetry applications where consistent performance is crucial.

Q3: Are there specific conditions that can impact the effectiveness of this compound as a nutrient source?

A4: Research suggests that the presence of other compounds can influence the utilization of this compound. For instance, in a study focusing on Vibrio fetus, this compound demonstrated a stimulative effect on both the growth and germination of the bacteria when caramel from glucose was present in the medium. [] This suggests potential interactions between this compound and other media components, ultimately affecting its role as a nutrient source.

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